Cas no 98119-89-2 (2-Nitro-1,3-bis(phenylthio)benzene)

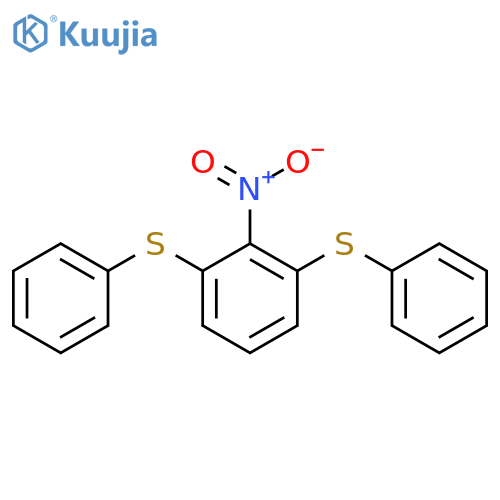

98119-89-2 structure

商品名:2-Nitro-1,3-bis(phenylthio)benzene

CAS番号:98119-89-2

MF:C18H13NO2S2

メガワット:339.43132185936

CID:2820590

2-Nitro-1,3-bis(phenylthio)benzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 2-nitro-1,3-bis(phenylthio)-

- 2-NITRO-1,3-BIS(PHENYLSULFANYL)BENZENE

- 2-Nitro-1,3-bis(phenylthio)benzene

- 1,1'-[(2-Nitro-1,3-phenylene)disulfanediyl]dibenzene

-

- インチ: 1S/C18H13NO2S2/c20-19(21)18-16(22-14-8-3-1-4-9-14)12-7-13-17(18)23-15-10-5-2-6-11-15/h1-13H

- InChIKey: GOMALWQZYLKPKP-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=CC=1)C1C=CC=C(C=1[N+](=O)[O-])SC1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 348

- 疎水性パラメータ計算基準値(XlogP): 5.9

- トポロジー分子極性表面積: 96.4

2-Nitro-1,3-bis(phenylthio)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N900983-2500mg |

2-Nitro-1,3-bis(phenylthio)benzene |

98119-89-2 | 2500mg |

$ 666.00 | 2023-04-16 | ||

| TRC | N900983-1g |

2-Nitro-1,3-bis(phenylthio)benzene |

98119-89-2 | 1g |

$ 293.00 | 2023-09-06 | ||

| TRC | N900983-250mg |

2-Nitro-1,3-bis(phenylthio)benzene |

98119-89-2 | 250mg |

$ 110.00 | 2023-09-06 | ||

| TRC | N900983-1000mg |

2-Nitro-1,3-bis(phenylthio)benzene |

98119-89-2 | 1g |

$ 293.00 | 2023-04-16 | ||

| TRC | N900983-2.5g |

2-Nitro-1,3-bis(phenylthio)benzene |

98119-89-2 | 2.5g |

$ 667.00 | 2023-09-06 |

2-Nitro-1,3-bis(phenylthio)benzene 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

98119-89-2 (2-Nitro-1,3-bis(phenylthio)benzene) 関連製品

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量